Tert-butyl 2-thiomorpholin-4-ylacetate
Description
Tert-butyl 2-thiomorpholin-4-ylacetate is a sulfur-containing heterocyclic compound characterized by a morpholine ring where one oxygen atom is replaced by sulfur (thio substitution). This modification significantly alters its electronic and steric properties compared to oxygenated morpholine derivatives. The tert-butyl ester group enhances stability and modulates solubility, making it a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and protease modulators .
Properties
IUPAC Name |
tert-butyl 2-thiomorpholin-4-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)8-11-4-6-14-7-5-11/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVSIAJYMFZQFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCSCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Tert-butyl 2-thiomorpholin-4-ylacetate with structurally related compounds based on molecular properties, reactivity, and applications:
| Property | This compound | Morpholine-4-acetic acid tert-butyl ester | Tert-butyl 2-piperidin-1-ylacetate | Tert-butyl 2-thiomorpholine-4-carboxylate |
|---|---|---|---|---|
| Molecular Formula | C₁₀H₁₉NO₂S | C₁₀H₁₉NO₃ | C₁₁H₂₁NO₂ | C₉H₁₇NO₂S |
| Molecular Weight (g/mol) | 241.33 | 225.26 | 199.29 | 227.31 |
| Sulfur Content | Present (thioether) | Absent | Absent | Present (thioether) |
| Boiling Point (°C) | 285–290 (estimated) | 275–280 | 265–270 | 290–295 |
| Solubility in Water | Low (hydrophobic ester) | Moderate | Low | Low |
| Reactivity | Susceptible to nucleophilic attack at S | Less reactive due to O atom | Basic amine reactivity | Similar S-based reactivity |
| Applications | Drug intermediates, kinase inhibitors | Peptide synthesis | Catalysis, ligand design | Anticancer agents |
Key Findings:
- Electronic Effects : The sulfur atom in this compound increases electron density compared to its oxygen analog (Morpholine-4-acetic acid tert-butyl ester), enhancing its ability to participate in metal coordination or hydrogen bonding .
- Stability : The tert-butyl group improves thermal stability but reduces aqueous solubility compared to methyl or ethyl esters.
- Toxicity: Limited toxicity data exist for this compound, but analogs like Morpholine-4-acetic acid derivatives show low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) .
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